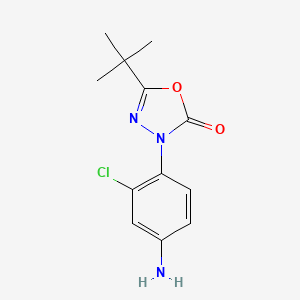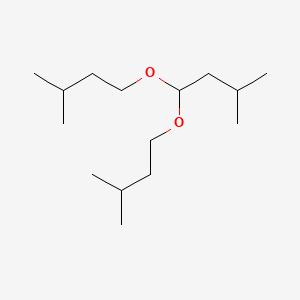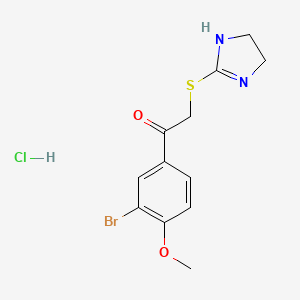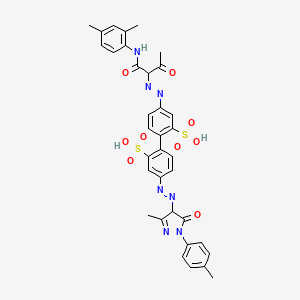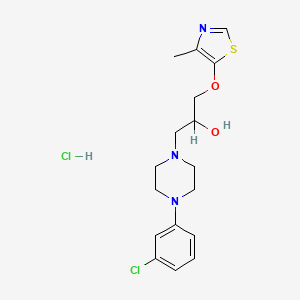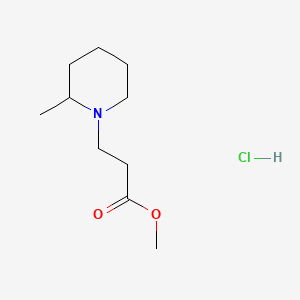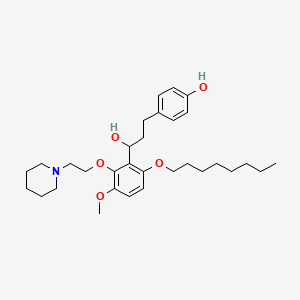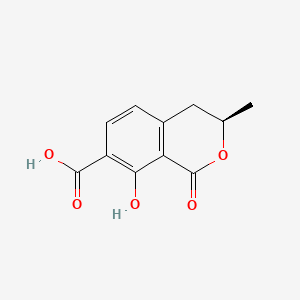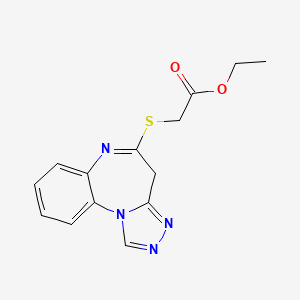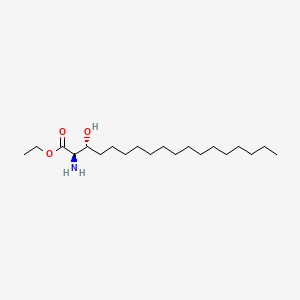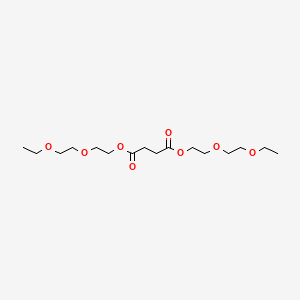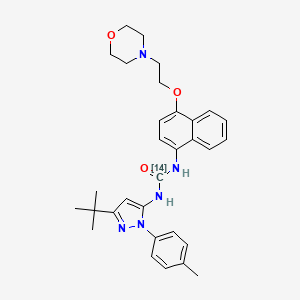
Doramapimod C-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Doramapimod involves the formation of an aryl-pyrazole scaffold, which is critical for its binding properties. The synthetic route typically includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the phenyl group to the pyrazole ring.
- Introduction of functional groups to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of Doramapimod involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Doramapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenylpyrazole scaffold.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Doramapimod with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Doramapimod has a wide range of scientific research applications, including:
Wirkmechanismus
Doramapimod exerts its effects by inhibiting the p38 MAP kinase, a key regulator of the production of proinflammatory cytokines. The compound binds to an allosteric site on the kinase, causing a conformational change that inhibits its activity. This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-1, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
SB203580: Another p38 MAP kinase inhibitor with a different binding mechanism.
VX-702: A potent inhibitor of p38 MAP kinase with similar anti-inflammatory properties.
SCIO-469: A selective inhibitor of p38 MAP kinase used in clinical trials for inflammatory diseases.
Uniqueness of Doramapimod: Doramapimod is unique due to its high selectivity and potency as a p38 MAP kinase inhibitor. It exhibits slow binding kinetics and a large conformational change upon binding, which is not observed in other kinases . This unique binding mechanism contributes to its effectiveness in reducing inflammation at nanomolar concentrations .
Eigenschaften
CAS-Nummer |
850312-12-8 |
|---|---|
Molekularformel |
C31H37N5O3 |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2 |
InChI-Schlüssel |
MVCOAUNKQVWQHZ-QJTAWUFMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


